Formamidine Hydrobromide

Catalog No.
S899780
CAS No.
146958-06-7
M.F
CH5BrN2
M. Wt
124.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamidine Hydrobromide

CAS Number

146958-06-7

Product Name

Formamidine Hydrobromide

IUPAC Name

methanimidamide;hydrobromide

Molecular Formula

CH5BrN2

Molecular Weight

124.97 g/mol

InChI

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H

InChI Key

QWANGZFTSGZRPZ-UHFFFAOYSA-N

SMILES

C(=N)N.Br

Canonical SMILES

C(=N)N.Br

Perovskite Precursor

Synthesis of N-sulfonyl Formamidines

Energy Storage Materials

Synthesis of Terminal Ynones

Hybrid Solar Cells

Organic Electronics

Formamidine Hydrobromide is a chemical compound with the molecular formula CH₄N₂·HBr and a molecular weight of 124.97 g/mol. It appears as a white to almost white powder or crystalline solid. This compound is characterized by its low water content and is typically stored at room temperature to maintain stability. The chemical structure consists of a formamidine group combined with a hydrobromide ion, making it a salt form of formamidine. It is often used in various chemical syntheses and research applications due to its unique properties .

, primarily due to its functional groups. Notably, it can undergo:

  • Deprotonation: The hydrogen from the amine group can be removed, leading to the formation of nucleophiles.
  • Substitution Reactions: It can react with electrophiles, facilitating the synthesis of more complex organic molecules.
  • Hydrolysis: In the presence of water, it may hydrolyze to form other compounds, including ammonia and other amines.

These reactions make Formamidine Hydrobromide versatile in organic synthesis and medicinal chemistry .

Formamidine Hydrobromide exhibits notable biological activity, particularly in agricultural applications. It has been identified as having pesticidal properties, affecting the behavior of target pests by altering feeding and mating behaviors. This mechanism represents a novel approach to pest control, highlighting its potential as an environmentally friendly alternative to traditional pesticides . Additionally, its derivatives have been explored for potential therapeutic effects in various biological systems.

Several methods have been developed for synthesizing Formamidine Hydrobromide:

  • Reaction of Formamide with Bromine: This method involves treating formamide with bromine under controlled conditions to yield Formamidine Hydrobromide.
  • Amidation Reactions: Utilizing amines and brominated reagents can also lead to the formation of this compound.
  • Salt Formation: The direct reaction between formamidine and hydrobromic acid yields Formamidine Hydrobromide as a salt.

These methods are valuable for producing high-purity samples suitable for research and industrial applications .

Formamidine Hydrobromide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Pesticides: Its unique biological activity makes it useful in developing new pest control agents.
  • Research Reagent: Used in laboratories for various

Interaction studies involving Formamidine Hydrobromide focus on its reactivity with other compounds:

  • With Electrophiles: It can form adducts with various electrophilic species, enhancing its utility in synthetic pathways.
  • Biological Interactions: Studies have shown that it interacts with biological targets, which could lead to novel therapeutic agents or pesticides.

Such interactions are crucial for understanding its full potential and optimizing its applications in different fields .

Formamidine Hydrobromide shares similarities with several other compounds, particularly within the class of amidines and hydrobromides. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
FormamidineCH₄N₂Parent compound without bromide; used in similar reactions.
MethenamineC₆H₁₈N₄Used primarily as an antibacterial agent; different structure.
GuanidineCH₈N₴Stronger basicity; used in biological systems extensively.
Benzamidinium BromideC₇H₈BrNAromatic structure; different reactivity profile.

Formamidine Hydrobromide's uniqueness lies in its specific combination of properties that make it suitable for both agricultural and synthetic applications while maintaining a distinct reactivity compared to these similar compounds .

Formamidine hydrobromide’s significance traces back to the broader exploration of amidines in the mid-20th century. The formamidine class, including derivatives like chlordimeform and amitraz, was initially studied for pesticidal properties due to their unique acaricidal and insecticidal activities. However, the compound’s potential in materials science became evident in the 2010s with the rise of perovskite solar cells. Early syntheses involved neutralizing formamidine acetate with hydrobromic acid, as demonstrated in ligand-assisted reprecipitation (LARP) methods. By 2015, advancements in purification techniques, such as double recrystallization in ethanol, enabled the production of high-purity (>99.99%) formamidine hydrobromide, critical for reproducible perovskite device performance.

Chemical Identity and Classification

Formamidine hydrobromide, systematically named methanimidamide hydrobromide, belongs to the amidine family—a class of carboxamidines derived from formic acid. Its structure features a planar amidinium cation ([HC(NH₂)₂]⁺) paired with a bromide anion (Br⁻). Key properties include:

PropertyValueSource
Molecular formulaCH₄N₂·HBr
Melting point133–137°C
SolubilityDMF, acetonitrile, ethanol
Crystal structureMonoclinic, P2₁/c

The compound’s stability in anhydrous environments and compatibility with lead halides make it indispensable for perovskite precursor solutions.

Significance in Materials Science Research

Formamidine hydrobromide is a linchpin in synthesizing formamidinium lead bromide perovskites (FAPbBr₃), which exhibit superior thermal stability compared to methylammonium analogs. Its integration into perovskite matrices enhances carrier lifetimes (>1 μs) and diffusion lengths (>80 μm), critical for high-efficiency photovoltaics. Additionally, it enables bandgap engineering in mixed halide systems (FAPbIₓBr₃−ₓ), facilitating tandem solar cells with power conversion efficiencies exceeding 25%.

Molecular Structure and Composition

Formamidine hydrobromide represents a simple organic ammonium salt with the molecular formula CH₄N₂·HBr, corresponding to the empirical formula CH₅BrN₂ [1]. The compound has a molecular weight of 124.97 g/mol and is registered under CAS number 146958-06-7 [1] [2]. The chemical structure consists of the formamidinium cation (HC(NH₂)₂⁺) paired with a bromide anion [1].

The formamidinium cation exhibits a planar molecular geometry with the carbon atom centrally positioned between two amino groups [3]. The molecular structure features a conjugated system where the carbon-nitrogen bonds possess partial double bond character due to resonance stabilization [4]. This delocalization results in equivalent carbon-nitrogen bond lengths and contributes to the stability of the cationic species [5].

PropertyValueReference
Molecular FormulaCH₄N₂·HBr [1] [2]
Empirical FormulaCH₅BrN₂ [1] [2]
Molecular Weight124.97 g/mol [1] [2]
CAS Registry Number146958-06-7 [1] [2]

Crystallographic Characteristics

Formamidine hydrobromide exhibits complex temperature-dependent crystallographic behavior with multiple phase transitions [6] [5]. At room temperature, the compound crystallizes in a cubic system with space group Pm-3m (number 221) and a unit cell parameter of approximately 6.37 Å [6] [7]. Upon cooling to 275-250 K, the material undergoes a phase transition to a tetragonal system with space group P4/mbm (number 127) [6] [7].

Further cooling between 150-125 K results in a transition to an orthorhombic structure with space group Pnma (number 62) [6] [5] [7]. Single-crystal X-ray diffraction studies have revealed that the compound exhibits local static disorder coexisting with a well-defined average crystal structure [3] [8]. At 100 K, the material shows an orthorhombic Immm space group with weak satellite reflections indicating a doubled supercell [3].

The crystallographic analysis reveals that the formamidinium cation occupies the center of bromide octahedral cages, with the molecular orientation varying with temperature [5]. In the cubic phase, the cation exhibits fourfold disorder, while in lower temperature phases, the disorder becomes more restricted [5].

Temperature Range (K)Crystal SystemSpace GroupUnit Cell Parameter a (Å)
300CubicPm-3m (#221)~6.37
275-250TetragonalP4/mbm (#127)~6.35
150-125OrthorhombicPnma (#62)~8.4
100OrthorhombicImmm (tentative)~6.35

Physical Properties

Melting Point and Thermal Behavior

Formamidine hydrobromide exhibits a melting point in the range of 135-140°C [2] [9] [10] [11]. The compound demonstrates remarkable thermal stability compared to analogous methylammonium-based compounds, with thermal decomposition onset occurring at approximately 318°C [12] [13]. This enhanced thermal stability is attributed to the lower acidity of the formamidinium cation relative to methylammonium [14].

The material exhibits extraordinary thermal expansion behavior, particularly in the tetragonal phase regime where the volumetric thermal expansion coefficient reaches 219 ppm K⁻¹, ranking among the highest recorded for extended inorganic crystalline solids [6] [7]. This exceptional thermal expansion is associated with dynamic motion in the inorganic sublattice and the flexibility of the crystal framework [6].

Thermal degradation studies reveal that at elevated temperatures above 95°C, the primary decomposition products include sym-triazine (43%), hydrogen cyanide (29%), and formamidine (27%) [12] [13]. At photovoltaic working temperatures below 95°C, only formamidine and hydrogen cyanide generation routes are observed [12] [13].

Thermal PropertyValue/TemperatureReference
Melting Point135-140°C [2] [9] [10] [11]
Decomposition Onset~318°C [12] [13]
Thermal Expansion (Tetragonal)219 ppm K⁻¹ [6] [7]
Cubic→Tetragonal Transition275-250 K [6] [7]
Tetragonal→Orthorhombic Transition150-125 K [6] [7]

Appearance and Morphology

Formamidine hydrobromide appears as a white to almost white crystalline powder or crystals at room temperature [2] [9]. The compound maintains a solid physical state at 20°C and exhibits characteristic crystalline morphology [2] [9]. The material demonstrates hygroscopic properties and air sensitivity, requiring storage under controlled conditions [2] [9] [15].

High-resolution electron microscopy studies of related formamidinium-based perovskites reveal that the compound can form well-defined crystalline domains with distinct grain boundaries [4]. The crystalline structure exhibits good long-range order despite the presence of dynamic organic cations [3].

Solubility Parameters

Formamidine hydrobromide demonstrates excellent solubility in water and several organic solvents [2] [9] [16]. The compound is readily soluble in dimethylformamide, achieving almost transparent solutions in 2-propanol [9] [17]. Additionally, the material shows good solubility in isopropanol, ethanol, and dimethyl sulfoxide [17] [11].

The high solubility in polar protic and aprotic solvents is attributed to the ionic nature of the compound and the ability of the formamidinium cation to form hydrogen bonds with solvent molecules [15]. The water content specification is maintained at a maximum of 100 ppm to ensure stability [2] [9].

SolventSolubilityReference
WaterSoluble [2] [9] [16]
DimethylformamideSoluble [2] [9] [17]
2-PropanolAlmost transparent [9]
IsopropanolSoluble [17]
EthanolSoluble [11]
Dimethyl sulfoxideSoluble [11]

Chemical Reactivity Profile

Formamidine hydrobromide exhibits moderate chemical reactivity influenced by environmental conditions [16] [18]. The compound demonstrates stability under inert atmospheric conditions but shows sensitivity to moisture and oxygen [15] [18]. Chemical stability studies indicate that the material may be altered by light exposure, requiring storage in dark conditions [18].

The compound shows compatibility issues with strong oxidizing agents, which should be avoided during handling and storage [18]. Under normal processing conditions, no hazardous reactions are anticipated [18]. The material exhibits improved intrinsic and extrinsic stability compared to methylammonium-based analogs, with formamidinium-based perovskite devices retaining over 95% efficiency under continuous illumination in nitrogen atmosphere [19].

Thermal decomposition pathways reveal that formamidine hydrobromide undergoes reversible acid-base neutralization reactions at photovoltaic working temperatures [12] [13]. The primary decomposition reaction involves the release of formamidine through the reverse of the acid-base neutralization process that originally formed the salt [12]. This reversible nature contributes to the enhanced stability of formamidinium-based materials [13].

Spectroscopic Characteristics

Formamidine hydrobromide exhibits distinctive spectroscopic signatures across multiple analytical techniques [4] [20] [21]. Infrared spectroscopy reveals characteristic vibrational modes associated with the formamidinium cation, including antisymmetric N-H stretching at 3400 cm⁻¹, symmetric N-H stretching at 3267 cm⁻¹, and the first overtone of N-H bending at 3162 cm⁻¹ [20].

The infrared spectrum shows a prominent C=N stretching vibration at 1713 cm⁻¹, N-H bending at 1619 cm⁻¹, and C-N stretching at 1353 cm⁻¹ [20]. Additional formamidinium-related vibrational features appear in the 1200-1000 cm⁻¹ region [20]. These spectroscopic signatures are sensitive to environmental conditions and can be used to monitor chemical changes in the material [20].

Raman spectroscopy studies of formamidinium-based compounds reveal temperature-dependent vibrational modes corresponding to NCN bending, NH₂ torsion, and NH₂ wagging [21]. The Raman spectra show distinct spectral regions with low-frequency modes (60-760 cm⁻¹) associated with internal vibrations and fingerprint frequency modes (900-1500 cm⁻¹) [22].

Nuclear magnetic resonance spectroscopy has been successfully applied to study the dynamic behavior of formamidinium cations, with dynamic nuclear polarization techniques achieving enhancement factors up to 100 for ¹H signals [4]. These studies reveal the molecular dynamics and local environment of the formamidinium species within the crystal lattice [4].

Spectroscopic TechniqueKey FeaturesWavenumber/FrequencyReference
InfraredN-H stretching (antisymmetric)3400 cm⁻¹ [20]
InfraredN-H stretching (symmetric)3267 cm⁻¹ [20]
InfraredC=N stretching1713 cm⁻¹ [20]
InfraredN-H bending1619 cm⁻¹ [20]
RamanLow-frequency modes60-760 cm⁻¹ [22]
RamanFingerprint modes900-1500 cm⁻¹ [22]

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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